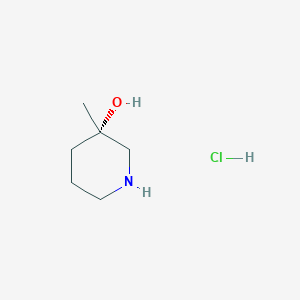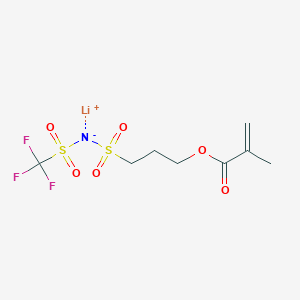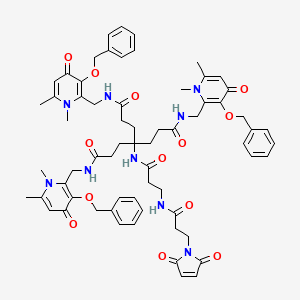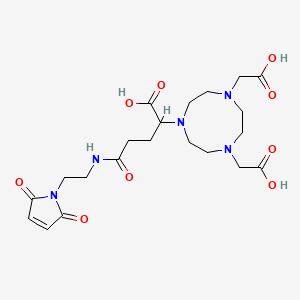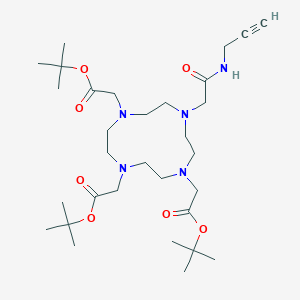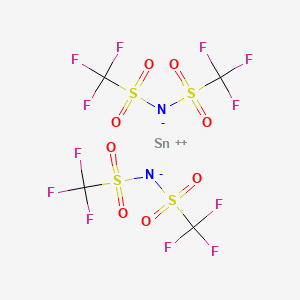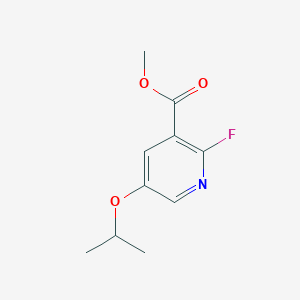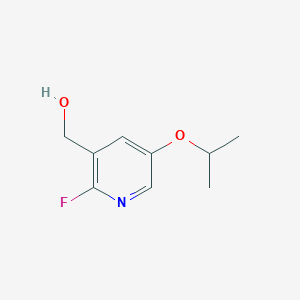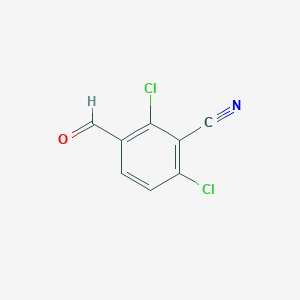![molecular formula C8H8ClFOS B6297677 [4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol CAS No. 2145093-82-7](/img/structure/B6297677.png)
[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol is a chemical compound with the molecular formula C8H8ClFOS and a molecular weight of 206.67 g/mol . This compound is characterized by the presence of chloro, fluoro, and methylsulfanyl groups attached to a phenyl ring, along with a methanol group.
Preparation Methods
The synthesis of [4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol typically involves the introduction of the chloro, fluoro, and methylsulfanyl groups onto a phenyl ring, followed by the addition of a methanol group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring using halogenating agents such as chlorine and fluorine.
Thioether Formation: Introduction of the methylsulfanyl group using reagents like methylthiol.
Methanol Addition: Addition of the methanol group through nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity. Detailed industrial processes are often proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.
Scientific Research Applications
[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methylsulfanyl groups contribute to its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Interfering with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol can be compared with similar compounds such as:
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol: Similar structure but different positions of the chloro and fluoro groups.
[4-Chloro-2-fluoro-3-(methylthio)phenyl]methanol: Similar structure but with a methylthio group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-methylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNHCSBLAZBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

